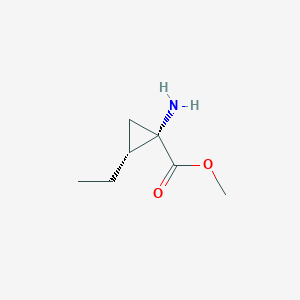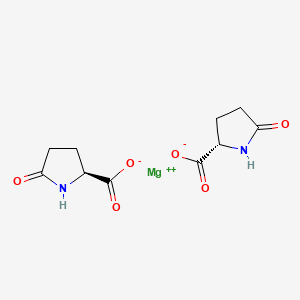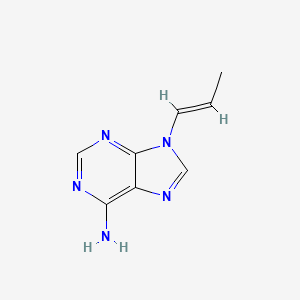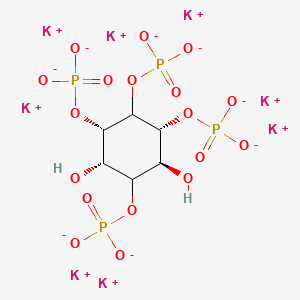
Acrolein 2,4-Dinitrophenylhydrazone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrolein 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound used primarily as a reference material in various scientific studies. It is a derivative of acrolein, a highly reactive aldehyde, and is formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. The compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones, particularly in environmental and toxicological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst such as trifluoroacetic acid. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of acrolein and the hydrazine group of 2,4-dinitrophenylhydrazine .
Industrial Production Methods
The product is then purified and labeled with deuterium to obtain the stable isotope-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acrolein 2,4-Dinitrophenylhydrazone-d3 primarily undergoes substitution reactions due to the presence of the hydrazone functional group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazone derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Applications De Recherche Scientifique
Acrolein 2,4-Dinitrophenylhydrazone-d3 is widely used in scientific research due to its stability and labeling properties. Some of its applications include:
Analytical Chemistry: Used as a reference standard for the detection and quantification of aldehydes and ketones in various samples.
Environmental Studies: Employed in the analysis of air and water pollutants, particularly in the detection of aldehydes resulting from combustion processes.
Toxicology: Utilized in studies investigating the toxic effects of aldehydes on biological systems.
Pharmaceutical Research: Used in the development and validation of analytical methods for drug testing .
Mécanisme D'action
The mechanism of action of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting hydrazone linkage is highly stable, making the compound useful for analytical purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrolein 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar analytical purposes.
Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetaldehyde.
Butyraldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of butyraldehyde in various samples
Uniqueness
The primary uniqueness of Acrolein 2,4-Dinitrophenylhydrazone-d3 lies in its stable isotope labeling with deuterium. This labeling allows for more precise quantification and analysis in mass spectrometry and other analytical techniques, making it a valuable tool in research and industry .
Propriétés
Numéro CAS |
259824-62-9 |
|---|---|
Formule moléculaire |
C9H8N4O4 |
Poids moléculaire |
239.20 g/mol |
Nom IUPAC |
2,3,5-trideuterio-4,6-dinitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/i3D,4D,6D |
Clé InChI |
JJPZHGIYUVFTGG-VSWDYIGLSA-N |
SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NN=CC=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES canonique |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
2-Propenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Propenal (2,4-Dinitrophenyl)hydrazone-d3; Acrolein (2,4-Dinitrophenyl)hydrazone-d3; NSC 20692-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)



![(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1147510.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
